5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide
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Overview
Description
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds. It contains a furan ring, a thiazole ring, and a carboxamide group. The presence of these rings and functional groups makes it a compound of interest in various fields of scientific research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the thiazole and furan rings through a carboxamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1,3-thiazole derivatives: These compounds share the thiazole ring and have similar biological activities.
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group and are used in similar applications.
Uniqueness
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide is unique due to the combination of the thiazole and furan rings, which imparts distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
5-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-7-8-14(20-11)15(19)17-9-13-10-21-16(18-13)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQPBMXGARQPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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